molecular formula C5H2Cl2FNO2S B1425959 6-Chloro-2-fluoropyridine-3-sulfonyl chloride CAS No. 1261663-36-8

6-Chloro-2-fluoropyridine-3-sulfonyl chloride

Cat. No. B1425959
CAS RN: 1261663-36-8
M. Wt: 230.04 g/mol
InChI Key: FUQJXIKKKPABMC-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S . It has a molecular weight of 230.04 .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoropyridine-3-sulfonyl chloride is 1S/C5H2Cl2FNO2S/c6-4-2-1-3 (5 (8)9-4)12 (7,10)11/h1-2H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Agrochemical Synthesis

6-Chloro-2-fluoropyridine-3-sulfonyl chloride: is a key intermediate in the synthesis of agrochemicals. Its unique structure allows for the creation of compounds that protect crops from pests. The sulfonyl chloride group is particularly reactive, making it useful for introducing sulfonamide functionalities into molecules, which are prevalent in many herbicides and pesticides .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for creating various therapeutic agents. Its ability to introduce fluorine atoms into molecules is valuable since fluorine can significantly alter the biological activity of pharmaceuticals, potentially leading to increased efficacy or reduced toxicity .

Chemical Synthesis of Fluorinated Compounds

The compound is used in the chemical synthesis of fluorinated organic compounds. The presence of both chlorine and fluorine atoms makes it a versatile reagent for introducing these halogens into other molecules, which is a common requirement in the synthesis of many fluorinated organic chemicals .

properties

IUPAC Name

6-chloro-2-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(8)9-4)12(7,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQJXIKKKPABMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoropyridine-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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